molecular formula C7H6N2S2 B1220645 2-Benzothiazolesulfenamide CAS No. 2801-21-0

2-Benzothiazolesulfenamide

Cat. No.: B1220645
CAS No.: 2801-21-0
M. Wt: 182.3 g/mol
InChI Key: GPNLWUFFWOYKLP-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfenamide is an organic compound with the molecular formula C11H14N2S2. It is widely used as a vulcanization accelerator in the rubber industry. This compound is known for its ability to enhance the cross-linking process of rubber, thereby improving its mechanical properties and durability.

Scientific Research Applications

2-Benzothiazolesulfenamide has a wide range of applications in scientific research:

Safety and Hazards

When handling 2-Benzothiazolesulfenamide, it is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . This material is stable under normal conditions of use . Prevent contact with oxidizing agents . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzothiazolesulfenamide can be synthesized through the reaction of 2-mercaptobenzothiazole with alkylamines. One common method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst . The reaction typically proceeds under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, this compound is often produced by reacting benzothiazole disulfide with cyclohexylamine in the presence of an inorganic or organic alkaline catalyst . This method does not require an oxidant, and the catalyst can be reused, making the process cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolesulfenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-benzothiazolesulfenamide
  • N-tert-Butyl-2-benzothiazolesulfenamide
  • N-Oxydiethylene-2-benzothiazole sulfenamide

Uniqueness

2-Benzothiazolesulfenamide is unique due to its high efficiency as a vulcanization accelerator and its ability to improve the mechanical properties of rubber without causing significant discoloration or pollution. Compared to similar compounds, it offers a better balance of processing safety and curing speed .

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl)thiohydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNLWUFFWOYKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182292
Record name 2-Benzothiazylsulfenamide
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2801-21-0
Record name 2-Benzothiazolesulfenamide
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Record name 2-Benzothiazylsulfenamide
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Record name 2-Benzothiazolesulfenamide
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Record name 2-Benzothiazylsulfenamide
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Synthesis routes and methods I

Procedure details

2-Benzothiazole sulfenamide was synthesized from the reaction of 2-mercaptobenzothiazole, ammonia, and sodium hypochlorite in water (previously incorporated J. Org. Chem., 14, 921 (1940)).
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Synthesis routes and methods II

Procedure details

The sulfenylated diphenylamine was prepared from N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)benzenamine (4.3 g, 0.010 mol) in dry THF (20 ml), 2-benzothiazolesulfenyl chloride [2.0 g, 0.010 mol, Zh. Obshch. Khim. 45, 1127 (1975)] in carbon tetrachloride (45 ml) and 50% NaH (0.53 g, 0.011 mol) as outlined in Example 1 with the following exception: the reaction mixture was stirred at 0° for 3 hours and then at room temperature for 16 hours. Purification by dry column chromatography (silica gel, hexane/ethyl acetate, 8.5/1.5) gave N-[2-chloro-5-(trifluoromethyl)-phenyl]-N-[2,4-dinitro-6-trifluoromethyl)phenyl]-2-benzothiazolesulfenamide as a red-orange glass: mp 46°-53°; NMR (CDCl3) δ 7.20-8.25 (m, 7H, Ar-H), 8.8-9.05 (AB quartet, 1.6H, Ar-H); IR(KBr) 1600, 1540, 1500, 1330, 1270, 1170, 1150, 1130 and 1070 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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